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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)azepane

CAS No.: 383129-37-1

Cat. No.: B1623628

Get Quote

Compound Class: 1-Arylcyclohexylamines (Ring-Expanded Homologs) Primary Target: 1-[1-(3-

methoxyphenyl)cyclohexyl]azepane (3-MeO-PCAz / 3-MeO-PCHp)

Executive Summary
This technical guide provides a comprehensive analysis of 3-methoxy aryl-azepane analogs, a

specific subclass of dissociative anesthetics derived from the arylcyclohexylamine scaffold.[1]

[2] While the piperidine-based parent compound (3-MeO-PCP) is well-characterized, the

azepane (homopiperidine) ring-expanded homologs represent a distinct area of structure-

activity relationship (SAR) exploration.

The substitution of the standard piperidine ring with a seven-membered azepane ring

introduces significant steric changes to the pharmacophore. When combined with the 3-

methoxy substituent on the aromatic ring—known for enhancing serotonergic (SERT) affinity

and metabolic stability—the resulting ligand (3-MeO-PCAz) exhibits a unique pharmacological

profile characterized by NMDA receptor antagonism with modulated binding kinetics.
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Caution:This document is for research and educational purposes only. The compounds

described are potent psychoactive substances with undefined toxicological profiles in humans.

Part 1: Structural Pharmacology & SAR Analysis
The Azepane Ring Expansion
The core modification in this series is the expansion of the tertiary amine from a 6-membered

piperidine to a 7-membered azepane.

Steric Bulk: The azepane ring occupies a larger volume within the PCP-binding site (located

within the ion channel pore of the NMDA receptor).

Binding Affinity: Historically, expanding the amine ring from piperidine (PCP) to azepane

(PCHp) results in a slight reduction in NMDA channel blocking potency (approx. 0.8x to 0.5x

relative to PCP). The larger ring introduces entropic penalties during binding.

Lipophilicity: The additional methylene group (-CH₂-) increases the LogP, potentially

enhancing blood-brain barrier (BBB) penetration but also increasing tissue accumulation.

The 3-Methoxy Substituent
The 3-methoxy (3-MeO) group is a critical modulator of the arylcyclohexylamine class.

Electronic Effect: It acts as a weak electron-donating group but, more importantly, provides a

hydrogen bond acceptor site.

SERT Affinity: Unlike the unsubstituted phenyl ring (as in PCP), the 3-methoxy substitution

significantly increases affinity for the Serotonin Transporter (SERT). This imparts a "manic"

or stimulating character to the dissociative profile, distinguishing it from the purely anesthetic

effects of ketamine.

Metabolic Shielding: The methoxy group blocks the C3 position from direct hydroxylation,

forcing metabolism through O-demethylation (a slower step than direct ring hydroxylation).

SAR Visualization
The following diagram illustrates the functional logic of the molecule's design.
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Caption: SAR logic showing the interplay between the azepane steric bulk and 3-MeO

serotonergic enhancement.

Part 2: Synthesis Protocol (Self-Validating)
The synthesis of 1-[1-(3-methoxyphenyl)cyclohexyl]azepane requires a convergent approach,

typically utilizing the Bruylants reaction. This method is preferred over reductive amination for

this specific scaffold due to the steric hindrance of the tertiary carbon.

Reagents & Precursors
Amine: Azepane (Homopiperidine) [CAS: 111-49-9]

Ketone: Cyclohexanone [CAS: 108-94-1]

Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Grignard Reagent: 3-Methoxyphenylmagnesium bromide (prepared in situ).

Solvents: Diethyl ether (anhydrous), THF (anhydrous), Sodium Bisulfite (aq).

Workflow Diagram
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Cyclohexanone + Azepane

Step 1: Nitrile Formation
(NaCN, NaHSO3, H2O)

Intermediate:
1-(1-azepanyl)cyclohexanecarbonitrile

Crystallization

Step 3: Grignard Addition
(Displacement of CN-)

Step 2: Grignard Preparation
(3-Bromoanisole + Mg)

Anhydrous Conditions

Hydrolysis & Extraction
(NH4Cl / Et2O)

Target:
3-MeO-PCAz (Freebase/HCl)
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Caption: Convergent synthesis via the Bruylants route. Critical checkpoint at the nitrile

intermediate.

Detailed Methodology
Step 1: Synthesis of the Nitrile Intermediate
Objective: Create the quaternary carbon center.
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Setup: In a round-bottom flask, dissolve Sodium Bisulfite (1.1 eq) in a minimum amount of

water. Add Cyclohexanone (1.0 eq) vigorously.

Amine Addition: Add Azepane (1.0 eq) to the bisulfite adduct. The solution may warm slightly.

Cyanide Addition:Caution: Perform in a well-ventilated fume hood. Add a concentrated

solution of NaCN (1.05 eq) dropwise.

Reaction: Stir at room temperature for 12–18 hours. The azepane ring is bulkier than

piperidine, so reaction times are extended compared to standard PCP synthesis.

Validation (Checkpoint): The nitrile intermediate, 1-(1-azepanyl)cyclohexanecarbonitrile,

should precipitate as a solid or heavy oil.

Purification: Filter the solid or extract the oil with diethyl ether. Wash thoroughly with water to

remove unreacted cyanide. Dry completely (vacuum desiccator) before the next step.

Moisture will kill the Grignard.

Step 2: Grignard Reaction
Objective: Substitution of the nitrile group with the 3-methoxyphenyl ring.

Grignard Prep: Prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and

Magnesium turnings in anhydrous THF or Ether. Initiate with an iodine crystal if necessary.

Addition: Dissolve the dried nitrile intermediate (from Step 1) in anhydrous THF/Ether. Add

this solution dropwise to the refluxing Grignard reagent (use 1.2 to 1.5 eq of Grignard to

ensure full conversion).

Reflux: Reflux for 4–6 hours. The displacement of the nitrile group by the bulky aryl Grignard

is the rate-limiting step.

Quench: Cool the mixture on ice. Carefully quench with saturated Ammonium Chloride

(NH₄Cl) solution. Do not use strong acid initially, as it can trap the imine intermediate.

Workup: Basify with NaOH (pH > 12) and extract the freebase into non-polar solvent

(Hexane or Ether).
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Salt Formation: Bubble dry HCl gas through the organic layer to precipitate 3-MeO-PCAz

Hydrochloride.

Part 3: Pharmacodynamics & Data Profile
Receptor Binding Profile (Extrapolated)
While specific clinical data for 3-MeO-PCAz is sparse compared to 3-MeO-PCP, the following

profile is synthesized from established SAR data of the arylcyclohexylamine class (Wallach et

al., 2016; Morris & Wallach, 2014).

Receptor Target
Predicted Affinity
(Ki)

Functional Effect
Comparison to 3-
MeO-PCP

NMDA Receptor 40 – 80 nM
Non-competitive

Antagonist

Slightly Lower

Potency

SERT 150 – 300 nM Reuptake Inhibitor Comparable

Sigma-1 (

)
< 100 nM Agonist

High Affinity (Typical

of class)

DAT > 1000 nM Weak Inhibitor Low / Negligible

Metabolic Fate
The 3-methoxy aryl-azepane scaffold undergoes extensive Phase I metabolism.

O-Demethylation: The primary route is CYP2D6/CYP2C19 mediated removal of the methyl

group to form the phenol metabolite (1-[1-(3-hydroxyphenyl)cyclohexyl]azepane). This

metabolite is likely conjugated (glucuronidation) and excreted.

Ring Hydroxylation: Hydroxylation of the cyclohexane or azepane ring.

N-Dealkylation: Unlike N-ethyl analogs (PCE), the azepane ring is resistant to simple

dealkylation, making the compound metabolically stable and long-acting.

Part 4: Analytical Identification
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For researchers verifying the synthesis product, the following spectroscopic markers are

critical.

Mass Spectrometry (GC-MS):

Look for the molecular ion peak

.

Base Peak: The loss of the aryl group is characteristic. For 3-MeO-PCAz, the base peak

corresponds to the 1-azepanylcyclohexyl cation (m/z ~180), resulting from the cleavage of

the bond between the quaternary carbon and the aromatic ring.

NMR (

H):

Methoxy Singlet: Sharp singlet at

ppm (3H).

Aromatic Region: Multiplet at

ppm (4H).

Azepane Protons: Distinct broadening and multiplets in the

ppm range, integrating for 12 protons (including the cyclohexane protons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1623628?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623628?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

